
Introduction: Unveiling the Potential of a
Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Benzooxazol-4-ol

Cat. No.: B1282544 Get Quote

Benzooxazol-4-ol, a key heterocyclic compound, stands as a cornerstone in the fields of

medicinal chemistry and materials science. Its unique structure, which marries a benzene ring

with an oxazole ring, features a strategically positioned hydroxyl group at the 4-position. This

arrangement not only defines its chemical personality but also provides a reactive handle for

synthesizing a diverse array of derivatives. As a privileged scaffold, the benzoxazole core is

present in numerous biologically active molecules, demonstrating a wide spectrum of

pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.

[1][2][3][4][5] This guide offers a comprehensive exploration of benzooxazol-4-ol, from its

fundamental chemical properties to its synthesis and applications, providing researchers and

drug development professionals with a technical foundation for leveraging this potent building

block.

Core Molecular Identity: Structure and Chemical
Descriptors
The foundational identity of any chemical compound begins with its structure and

internationally recognized identifiers. Benzooxazol-4-ol is an aromatic heterocyclic compound

with the molecular formula C₇H₅NO₂.[6][7] The structure consists of a benzene ring fused to an

oxazole ring, with a hydroxyl (-OH) group substituted at the 4-position of the benzoxazole core.

Chemical Structure of Benzooxazol-4-ol

Table 1: Chemical Identifiers for Benzooxazol-4-ol
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Identifier Value

IUPAC Name 1,3-benzoxazol-4-ol[7][8]

Synonyms 4-Hydroxybenzoxazole, Benzooxazol-4-ol[6]

CAS Number 89590-22-7[6][7][9][10]

Molecular Formula C₇H₅NO₂[6][7]

Molecular Weight 135.12 g/mol [6][7]

SMILES OC1=C2N=COC2=CC=C1[6]

InChIKey MGQPBXGHGXFKJW-UHFFFAOYAW[7]

Physicochemical Properties: A Quantitative Profile
The physical and chemical properties of benzooxazol-4-ol dictate its behavior in various

chemical environments and are critical for designing synthetic routes and formulating it for

biological assays. While experimental data for some properties are not widely published,

computational predictions provide valuable insights.

Table 2: Physicochemical Data for Benzooxazol-4-ol
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Property Value Source

Appearance Solid (Form)[11] Commercial Vendor[11]

Melting Point Not Available[7] Chemical Database[7]

Boiling Point
269.95 °C at 760 mmHg

(Predicted)[12]
Alfa Chemistry[12]

Density 1.379 g/cm³ (Predicted)[12] Alfa Chemistry[12]

LogP (Octanol/Water) 1.5334[6] ChemScene[6]

Topological Polar Surface Area

(TPSA)
46.26 Å²[6] ChemScene[6]

Hydrogen Bond Donors 1[6] ChemScene[6]

Hydrogen Bond Acceptors 3[6] ChemScene[6]

Rotatable Bonds 0[6] ChemScene[6]

Synthesis and Reactivity: Forging and
Functionalizing the Core
The synthesis of the benzoxazole scaffold is a well-established area of organic chemistry,

typically involving the condensation of an o-aminophenol with a suitable electrophile.

General Synthesis Pathway
The most common approach to synthesizing benzoxazole derivatives involves the

cyclocondensation of o-aminophenols with carboxylic acids or their derivatives (such as acid

chlorides, esters, or aldehydes).[13] For benzooxazol-4-ol, a plausible synthetic precursor

would be 2,3-diaminophenol, which can react with a formic acid equivalent to form the oxazole

ring. The reaction is often facilitated by a dehydrating agent or conducted under high

temperatures.

Workflow for a Representative Synthesis
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Below is a conceptual workflow for the synthesis of a benzoxazole derivative, which can be

adapted for benzooxazol-4-ol.

Reaction Preparation

Cyclocondensation

Work-up & Purification

1. Combine o-Aminophenol Derivative
and Carboxylic Acid in Solvent

2. Add Dehydrating Agent
(e.g., Polyphosphoric Acid)

3. Heat Mixture under Reflux
(e.g., 150-200°C)

4. Monitor Reaction
(via TLC)

5. Cool and Quench
(e.g., with ice water)

6. Neutralize and Extract
(e.g., with NaHCO₃ & Ethyl Acetate)

7. Purify via Column Chromatography

8. Characterize Final Product
(NMR, MS, IR)
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Click to download full resolution via product page

Caption: General workflow for benzoxazole synthesis.

Detailed Experimental Protocol (Conceptual)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0

equivalent of the appropriate o-aminophenol precursor and 1.1 equivalents of the

corresponding carboxylic acid in a high-boiling point solvent (e.g., toluene or xylene).

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric

acid (PPA) or a strong protic acid.

Cyclization: Heat the reaction mixture to reflux (typically 120-180°C) for 4-12 hours. Monitor

the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Carefully pour the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate

solution to neutralize the acid.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an organic solvent (e.g., ethyl acetate) three times.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

pure benzoxazole derivative.

Chemical Reactivity
The reactivity of benzooxazol-4-ol is dominated by two key features: the nucleophilic hydroxyl

group and the aromatic benzoxazole system.

Hydroxyl Group: The -OH group is a prime site for functionalization. It can be readily

converted into esters, ethers, or other functional groups, providing a straightforward method
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for generating a library of derivatives with modulated solubility, lipophilicity, and biological

activity.[8]

Aromatic System: The fused ring system is relatively stable due to its aromaticity.[5] It can

undergo electrophilic aromatic substitution, with the position of substitution directed by the

combined electronic effects of the fused oxazole ring and the hydroxyl group.

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure of benzooxazol-4-ol. While

specific spectral data is not available in public databases, a theoretical profile can be predicted

based on its structure.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene

ring. The chemical shifts and coupling constants would be characteristic of a substituted

benzene system, likely appearing in the range of 6.5-8.0 ppm. The hydroxyl proton would

appear as a broad singlet.

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the

seven carbon atoms in the molecule. The carbons of the benzene ring would resonate in the

aromatic region (110-150 ppm), while the carbons of the oxazole ring would have

characteristic shifts, with the C=N carbon appearing further downfield.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band

for the O-H stretch (around 3200-3500 cm⁻¹), sharp peaks for aromatic C-H stretching

(~3000-3100 cm⁻¹), a C=N stretching vibration (~1600-1650 cm⁻¹), and C-O stretching

bands.[14]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion

peak [M+H]⁺ at m/z 136.0393, corresponding to the molecular formula C₇H₆NO₂⁺.[15]

Role in Drug Discovery and Development
The benzoxazole scaffold is a validated pharmacophore found in numerous compounds with

significant therapeutic potential.[16][17] Its ability to engage in various non-covalent

interactions with biological targets makes it an attractive core for drug design.
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A Privileged Scaffold
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities,

including:

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[1]

[17][18]

Antimicrobial: Showing efficacy against bacteria and fungi.[1][2]

Anti-inflammatory: Inhibiting enzymes like cyclooxygenase.[2][4]

Antitubercular: Demonstrating activity against Mycobacterium tuberculosis.[19]

Enzyme Inhibition: Acting as inhibitors for targets such as HIV integrase.[20]

Benzooxazol-4-ol is a critical starting material for creating libraries of these bioactive

compounds. The hydroxyl group serves as an anchor point for attaching various side chains,

which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[8]

Illustrative Mechanism of Action: Kinase Inhibition
Many small-molecule drugs target protein kinases, which are crucial regulators of cellular

signaling. A derivative of benzooxazol-4-ol could be designed to act as a kinase inhibitor. The

benzoxazole core could occupy the adenine-binding pocket of the kinase, while a side chain

attached via the 4-hydroxyl group could extend into a nearby hydrophobic region to enhance

binding affinity and selectivity.
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Caption: Inhibition of a signaling pathway by a drug candidate.

Safety and Handling
According to supplier safety data, benzooxazol-4-ol is associated with the following GHS

hazard statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions should be followed, including the use of personal

protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be

conducted in a well-ventilated fume hood.

Conclusion
Benzooxazol-4-ol is more than just a chemical compound; it is a versatile platform for

innovation. Its robust aromatic core, combined with a strategically placed, functionalizable

hydroxyl group, makes it an invaluable building block in the synthesis of complex molecules.

From its fundamental physicochemical properties to its broad applications in drug discovery,

this guide underscores the scientific integrity and potential of benzooxazol-4-ol. As research

continues to uncover new synthetic methodologies and biological targets, the importance of

this privileged scaffold is set to grow, paving the way for the next generation of therapeutics

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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